

Application Note: Gas Chromatographic Analysis of 3-Ethyl-2,2-dimethylpentane

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Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethylpentane

Cat. No.: B097798

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Abstract

This application note details a robust method for the qualitative and quantitative analysis of **3-Ethyl-2,2-dimethylpentane** using gas chromatography (GC). **3-Ethyl-2,2-dimethylpentane** is a branched-chain alkane, and its accurate determination is relevant in various fields, including petrochemical analysis, environmental monitoring, and as a component in fuel studies. The described protocol utilizes a high-resolution capillary column and a flame ionization detector (FID), a common and reliable setup for hydrocarbon analysis. This document is intended for researchers, scientists, and professionals in drug development and related industries who require a precise and reproducible method for analyzing volatile organic compounds (VOCs).

Introduction

3-Ethyl-2,2-dimethylpentane (C₉H₂₀, CAS: 16747-32-3) is a saturated hydrocarbon and a structural isomer of nonane.[1][2] Like other branched alkanes, it is a component of gasoline and other fuel mixtures. The analysis of individual hydrocarbon isomers is crucial for quality control in the petrochemical industry and for understanding the composition of complex hydrocarbon streams.[3] Gas chromatography is the premier technique for separating and quantifying such volatile compounds.[4][5][6] This note provides a detailed protocol for the GC-FID analysis of **3-Ethyl-2,2-dimethylpentane**, which can be adapted for similar branched alkanes. The method is based on established principles of Detailed Hydrocarbon Analysis (DHA).[3][4]

Experimental Protocol

Sample and Standard Preparation

A stock solution of **3-Ethyl-2,2-dimethylpentane** should be prepared in a volatile, high-purity solvent such as hexane or dichloromethane. A typical concentration for creating a calibration curve is 1000 µg/mL.^[1] Working standards are then prepared by serial dilution of the stock solution to cover the desired analytical range (e.g., 1, 5, 10, 50, 100 µg/mL). For GC-MS analysis, a typical concentration is around 100-1000 ppm.^[7]

Gas Chromatography (GC) Conditions

The following parameters are recommended for the analysis. These are based on typical DHA methods and analysis of C7-C40 alkanes.^{[1][8][9]}

Parameter	Value
Gas Chromatograph	Agilent 7890B GC System or equivalent
Injector	Split/Splitless Inlet
Injector Temperature	250 °C
Injection Volume	1.0 µL
Split Ratio	100:1
Liner	Deactivated, low pressure drop with glass wool
Column	Non-polar, e.g., 100% Dimethylpolysiloxane
Column Example	Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film)
Carrier Gas	Helium or Hydrogen
Flow Rate	Constant flow, ~1.5 mL/min (for Helium)
Oven Temperature Program	
Initial Temperature	40 °C
Initial Hold Time	5 minutes
Ramp Rate	5 °C/min
Final Temperature	200 °C
Final Hold Time	10 minutes
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C
Hydrogen Flow	40 mL/min
Air Flow	400 mL/min
Makeup Gas (N2 or He)	25 mL/min

Data Acquisition and Processing

Data is acquired and processed using appropriate chromatography data system software. Peak identification is based on retention time comparison with an authentic standard. For complex mixtures where standards may not be available for all components, identification can be aided by comparing calculated Kovats Retention Indices with published values.^[1] Quantification is performed by generating a calibration curve from the analysis of the working standards.

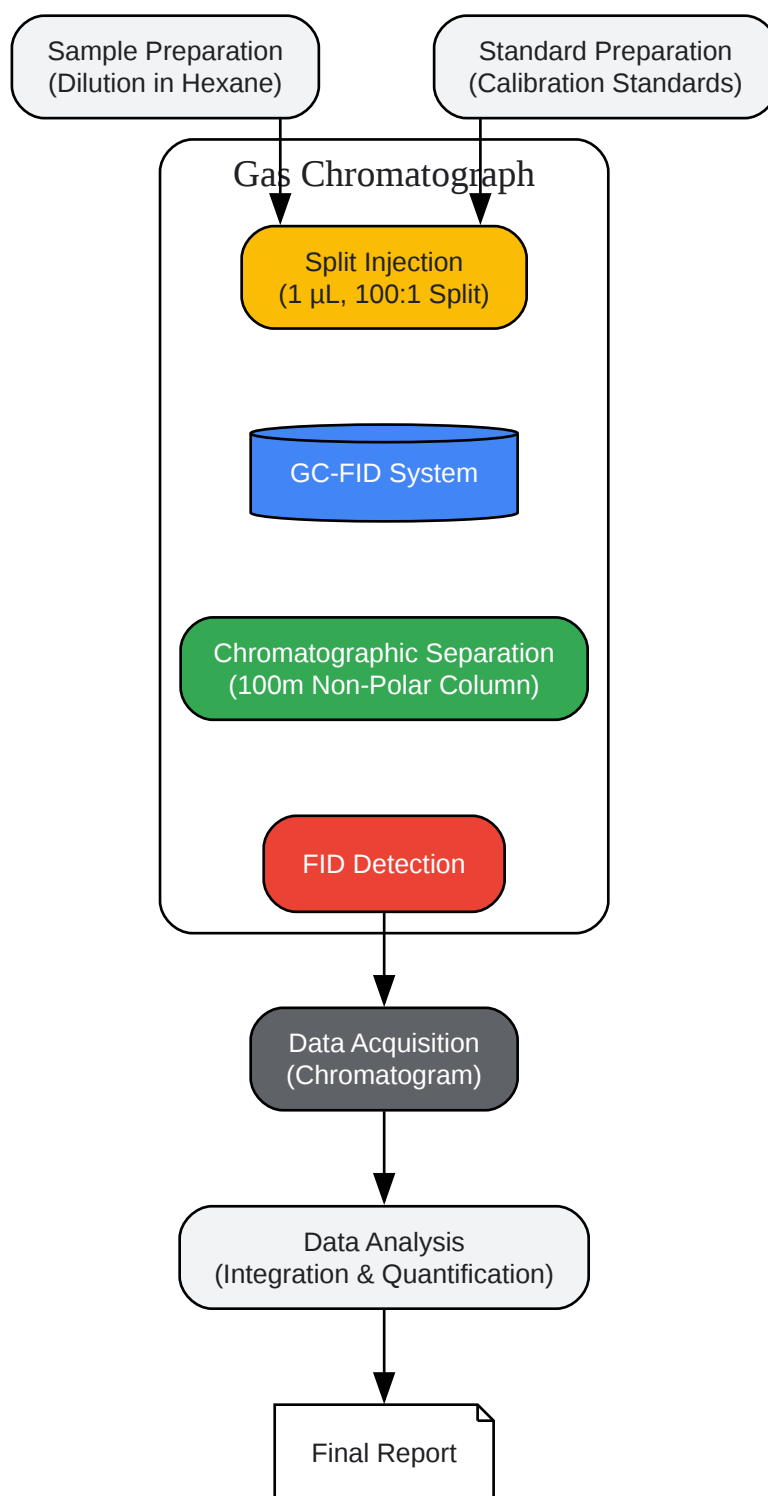
Data Presentation

Quantitative data for the analysis of **3-Ethyl-2,2-dimethylpentane** using the described method should be compiled for method validation. The following table presents typical performance data expected for this type of analysis. Actual values will be instrument and laboratory dependent.

Parameter	Expected Value
Retention Time (tR)	~18-22 min (Estimated based on Kovats Index)
Kovats Retention Index	820-827 (Standard non-polar phase) ^[1]
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 µg/mL
Repeatability (%RSD, n=6)	< 5%

Method Visualization

The following diagrams illustrate the logical workflow for the GC analysis of **3-Ethyl-2,2-dimethylpentane**.



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